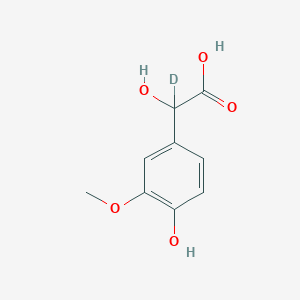
MC-Sq-Cit-PAB-Gefitinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Sq-Cit-PAB-Gefitinib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib with the linker MC-Sq-Cit-PAB. This conjugate is designed to deliver the cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MC-Sq-Cit-PAB-Gefitinib is synthesized by conjugating Gefitinib to the lysosomally cleavable peptide linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the preparation of the linker and its subsequent attachment to Gefitinib. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high purity and consistency. The process involves large-scale synthesis of the linker and its conjugation to Gefitinib under controlled conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
MC-Sq-Cit-PAB-Gefitinib undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound in the presence of water, particularly in lysosomal environments.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions include the active cytotoxic agent released from the linker and the modified linker components .
Aplicaciones Científicas De Investigación
MC-Sq-Cit-PAB-Gefitinib has a wide range of scientific research applications:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeted drug delivery systems.
Medicine: Applied in the development of targeted cancer therapies, particularly for cancers overexpressing EGFR.
Industry: Utilized in the production of ADCs for clinical research and potential therapeutic use
Mecanismo De Acción
MC-Sq-Cit-PAB-Gefitinib exerts its effects by inhibiting the EGFR tyrosine kinase. Gefitinib binds to the adenosine triphosphate (ATP)-binding site of the enzyme, blocking signal transduction pathways that promote cell proliferation. The linker MC-Sq-Cit-PAB facilitates the targeted delivery of Gefitinib to cancer cells, where it is cleaved in the lysosomes to release the active drug .
Comparación Con Compuestos Similares
Similar Compounds
MC-Val-Cit-PAB-Gefitinib: Another ADC linker conjugate with similar properties.
MC-Mal-Cit-PAB-Gefitinib: A variant with a different linker structure.
Uniqueness
MC-Sq-Cit-PAB-Gefitinib is unique due to its specific linker structure, which enhances its stability and efficacy in targeted drug delivery. The lysosomally cleavable peptide linker ensures the selective release of the cytotoxic agent within cancer cells, reducing off-target effects .
Propiedades
Fórmula molecular |
C50H61ClFN10O9+ |
|---|---|
Peso molecular |
1000.5 g/mol |
Nombre IUPAC |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1 |
Clave InChI |
REJVAWZXGMNZAU-KDXMTYKHSA-O |
SMILES isomérico |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
SMILES canónico |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)










